4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane
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Overview
Description
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane is a macrocyclic ligand known for its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of appropriate diethanolamine derivatives with ethylene glycol dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the macrocyclic structure. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound’s macrocyclic structure allows it to form stable complexes with metal ions, which can be studied using techniques such as NMR spectroscopy and potentiometric titration .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., lithium, sodium, potassium), oxidizing agents, and various solvents such as methanol, acetonitrile, and dimethylformamide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from reactions involving this compound are typically metal complexes. These complexes can exhibit different properties depending on the metal ion involved and the reaction conditions. For example, complexes with lithium, sodium, and potassium ions have been studied for their stability and stereochemistry .
Scientific Research Applications
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane has several scientific research applications:
Mechanism of Action
The mechanism by which 4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The macrocyclic structure provides a cavity that can encapsulate metal ions, leading to the formation of highly stable complexes. The stability of these complexes is influenced by factors such as the size and charge of the metal ion, as well as the nature of the solvent .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane: This compound is similar in structure but contains four nitrogen atoms instead of two, which can affect its complexation properties.
1,4,7,10-Tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane: This analogue has hydroxy groups instead of methoxy groups, which can influence its solubility and reactivity.
Uniqueness
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to its specific macrocyclic structure, which provides a balance between flexibility and rigidity. This allows it to form stable complexes with a wide range of metal ions, making it a versatile ligand for various applications .
Properties
CAS No. |
85726-93-8 |
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Molecular Formula |
C14H30N2O4 |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
4,10-bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C14H30N2O4/c1-17-9-3-15-5-11-19-13-7-16(4-10-18-2)8-14-20-12-6-15/h3-14H2,1-2H3 |
InChI Key |
VZOYQNCPKYWDED-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCOCCN(CCOCC1)CCOC |
Origin of Product |
United States |
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